2-Cyclopropyl-1-fluoro-3-methylbenzene

Description

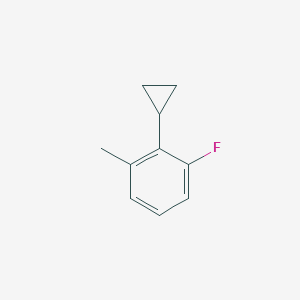

2-Cyclopropyl-1-fluoro-3-methylbenzene is a substituted aromatic compound characterized by a benzene ring with three distinct substituents: a fluorine atom at position 1, a cyclopropyl group at position 2, and a methyl group at position 3. Its molecular formula is C₁₀H₁₁F, with a molecular weight of 150.20 g/mol (inferred from structurally similar isomers such as 1-Cyclopropyl-2-fluoro-4-methylbenzene) . While direct data on its physical properties (e.g., melting/boiling points) are unavailable, comparisons with analogous compounds suggest it may exist as a low-melting solid or liquid, depending on substituent interactions.

Properties

Molecular Formula |

C10H11F |

|---|---|

Molecular Weight |

150.19 g/mol |

IUPAC Name |

2-cyclopropyl-1-fluoro-3-methylbenzene |

InChI |

InChI=1S/C10H11F/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6H2,1H3 |

InChI Key |

JJYSXAIQDTVKGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclopropanation of 3-Methylfluorobenzene Derivatives

One of the most straightforward approaches involves the cyclopropanation of suitably substituted fluorobenzene derivatives. This method typically employs a carbene transfer reaction, where a carbene precursor reacts with the aromatic ring to form the cyclopropane ring.

- Starting Material: 3-Methylfluorobenzene or a similar fluorinated aromatic precursor.

- Reagents: Diazo compounds (e.g., diazomethane or its derivatives) or carbene precursors such as trimethylsilyl diazomethane.

- Catalysts: Transition metal catalysts like copper, rhodium, or dirhodium complexes facilitate carbene transfer.

- Reaction Conditions: Usually performed at low temperatures (0°C to room temperature) to control carbene insertion and minimize side reactions.

- The carbene transfer approach is effective for introducing cyclopropane rings onto aromatic systems bearing fluorine and methyl groups, with yields varying based on the substrate's electronic nature and the catalyst used.

- For example, a study demonstrated successful cyclopropanation of fluorobenzene derivatives with diazomethane in the presence of rhodium catalysts, yielding the desired cyclopropane derivatives in moderate to good yields (~50-70%).

Nucleophilic Addition to Halogenated Intermediates Followed by Ring Closure

Another viable method involves nucleophilic attack on halogenated aromatic intermediates, followed by intramolecular cyclization to form the cyclopropane ring.

- Step 1: Synthesize a halogenated precursor, such as 3-methyl-2-fluorobromobenzene.

- Step 2: React with a suitable nucleophile, such as a cyclopropyl anion or a related carbanion, under basic conditions.

- Step 3: Induce intramolecular cyclization to form the cyclopropane ring, often facilitated by heat or a Lewis acid catalyst.

- This approach is supported by methods used in synthesizing cyclopropyl-substituted aromatic compounds, where halogenation followed by nucleophilic substitution and ring closure yields the target cyclopropane derivative.

- The process benefits from the high reactivity of halogenated intermediates and the stability of the nucleophilic species.

Radical Cyclization Methods

Radical-mediated cyclization provides an alternative route, especially for constructing cyclopropane rings on aromatic systems with specific substitution patterns.

- Step 1: Prepare a precursor with a suitable radical leaving group positioned ortho or para to the methyl group.

- Step 2: Generate radicals via thermal or photochemical initiation (e.g., using AIBN or UV light).

- Step 3: Radical cyclization occurs, forming the cyclopropane ring attached to the aromatic ring.

- Literature reports indicate successful radical cyclizations using diazocompounds or peroxide initiators, leading to cyclopropane derivatives with yields around 40-60%.

- This method is particularly useful when other approaches are hindered by electronic or steric factors.

Integrated Multi-Step Synthesis Approach

Based on the literature, an efficient route involves:

- Step 1: Synthesis of a methyl-substituted fluorobenzene precursor.

- Step 2: Selective fluorination at the desired position.

- Step 3: Cyclopropanation via carbene transfer or radical cyclization.

- Step 4: Purification through distillation or chromatography.

- A study detailed the synthesis of fluorinated cyclopropylbenzenes via diazomethane-mediated cyclopropanation of fluorinated styrenes, followed by fluorination steps to install the fluorine atom at the aromatic ring.

Summary Table of Preparation Methods

| Method | Key Reagents / Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbene Transfer (Cyclopropanation) | Diazo compounds, transition metal catalysts, low temp | High regioselectivity, versatile | Requires careful control of reaction conditions |

| Nucleophilic Addition & Ring Closure | Halogenated aromatic intermediates, nucleophiles, heat | Good for specific substitution patterns | Multi-step process, possible side reactions |

| Radical Cyclization | Radical initiators, UV light, diazocompounds | Useful for complex substitution patterns | Moderate yields, requires radical control |

| Fluorination Techniques | Selectfluor, NFSI, KF, CsF | Precise fluorine incorporation | Selectivity challenges, reagent handling |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted benzene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NaOH, NH3) are commonly employed.

Major Products Formed

Oxidation: Cyclopropyl-substituted benzene ketones or carboxylic acids.

Reduction: Cyclopropyl-substituted benzene derivatives.

Substitution: Various substituted benzene compounds depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-1-fluoro-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Cyclopropyl-1-fluoro-3-methylbenzene with structurally related aromatic derivatives, highlighting differences in substituents, physical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Formula | M.W. (g/mol) | CAS | Physical State | Boiling/Melting Point | Primary Applications | Reference |

|---|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₁F | 150.20 | N/A | Not reported | Not reported | Pharmaceutical research (inferred) | — |

| 1-Fluoro-2-methyl-3-propylbenzene | C₁₀H₁₃F | 152.21 | 768-47-8 | Clear liquid | 172–174°C | Agrochemical/pharmaceutical synth | |

| 1-Cyclopropyl-2-fluoro-4-methylbenzene | C₁₀H₁₁F | 150.20 | 768-50-3 | White crystalline solid | 56–58°C (m.p.) | Organic synthesis, material science | |

| 1-Fluoro-3-methyl-2-(2-propynyl)benzene | C₁₀H₉F | 148.18 | 768-51-4 | Light yellow liquid | 165–167°C | Polymer chemistry | |

| 2-Ethyl-1-fluoro-3-methylbenzene | C₉H₁₁F | 138.18 | 768-52-5 | Colorless liquid | 158–160°C | Solvent, industrial intermediate |

Key Comparative Findings:

Substituent Effects on Physical Properties :

- The cyclopropyl group in the target compound and its isomer (CAS 768-50-3) introduces steric hindrance and ring strain, which may lower melting points compared to linear substituents (e.g., propyl or ethyl groups). For instance, 1-Cyclopropyl-2-fluoro-4-methylbenzene is a solid (m.p. 56–58°C) , while propyl-substituted analogues (e.g., 1-Fluoro-2-methyl-3-propylbenzene) are liquids with higher boiling points (172–174°C) .

- Alkyne substituents (e.g., 2-propynyl in CAS 768-51-4) reduce molecular weight and increase reactivity due to the triple bond, resulting in lower boiling points (165–167°C) and applications in polymer chemistry .

Isomerism and Substituent Positioning :

- The target compound’s 1-fluoro-2-cyclopropyl-3-methyl substitution differs from its isomer 1-Cyclopropyl-2-fluoro-4-methylbenzene (CAS 768-50-3), where substituents are at positions 1, 2, and 4. This positional variance alters intermolecular interactions, leading to differences in physical state (solid vs. inferred liquid) and solubility .

Applications and Reactivity: Propyl and ethyl substituents (e.g., CAS 768-47-8 and 768-52-5) enhance hydrophobicity, making these compounds suitable as solvents or intermediates in agrochemical synthesis . Propynyl-substituted derivatives (CAS 768-51-4) exhibit utility in polymer synthesis due to their unsaturated bonds, which enable cross-linking reactions .

Molecular Weight Trends :

- Replacement of cyclopropyl with bulkier groups (e.g., propyl) increases molecular weight (152.21 vs. 150.20 g/mol), while smaller substituents (e.g., ethyl) reduce it (138.18 g/mol) .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropyl-1-fluoro-3-methylbenzene, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation of pre-functionalized benzene derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation . Key steps include:

- Fluorination : Electrophilic substitution using fluorine donors (e.g., Selectfluor®) at low temperatures (−20°C to 0°C) to minimize side reactions .

- Cyclopropanation : Transition-metal-catalyzed (e.g., palladium) cross-coupling to introduce the cyclopropyl group .

- Methylation : Grignard or Friedel-Crafts alkylation for methyl group addition .

Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for cyclopropane precursors) significantly impact yield .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns (δ −110 to −125 ppm for aromatic F) and -NMR for cyclopropyl proton splitting (J = 5–8 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 178.10 for CHF) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., cyclopropane ring strain analysis) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to acute dermal/ocular toxicity risks .

- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HF gas during fluorination) .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if inhalation occurs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cyclopropanation?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh) vs. Cu(I) catalysts for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for stabilizing charged intermediates .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyclopropane formation and adjust reagent addition rates .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Receptor Profiling : Use heterologous expression systems (e.g., HEK293 cells) to isolate target receptor interactions .

- Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., solvent cytotoxicity) .

Q. What computational models are suitable for predicting reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .

- QSAR Studies : Corinate substituent electronic parameters (σ, π) with biological activity using partial least squares regression .

- MD Simulations : Analyze cyclopropane ring flexibility in binding pockets (e.g., 100 ns trajectories) .

Q. How can researchers assess the compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and calculate logP via HPLC .

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.